Tinuvin 123

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

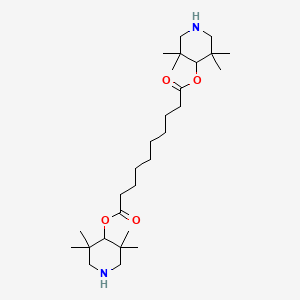

Low Molecular Weight Hindered Amine Light Stabilizers are chemical compounds containing an amine functional group. They are derivatives of 2,2,6,6-tetramethylpiperidine and are used as stabilizers in plastics and polymers to protect against light-induced degradation . These stabilizers are particularly effective in preventing the degradation of polymers caused by exposure to ultraviolet light.

准备方法

Low Molecular Weight Hindered Amine Light Stabilizers are typically synthesized from 2,2,6,6-tetramethylpiperidine. The preparation involves the intercalation of the stabilizer into the interlayer region of Mg-Al layered double hydroxides via a co-precipitation method . Industrial production methods often involve the use of various catalysts and polymer additives to enhance the efficiency and stability of the final product .

化学反应分析

Low Molecular Weight Hindered Amine Light Stabilizers undergo several types of chemical reactions, including oxidation and reduction. They react with polymer peroxy radicals (ROO•) and alkyl polymer radicals (R•) formed by the reaction of the polymer and oxygen, preventing further radical oxidation . Common reagents used in these reactions include nitroxyl radicals and hydroxylamino ethers . The major products formed from these reactions are stabilized polymers with reduced degradation.

科学研究应用

Low Molecular Weight Hindered Amine Light Stabilizers have a wide range of scientific research applications. In chemistry, they are used to stabilize polymers and prevent degradation. In biology and medicine, they are used in the development of materials that require long-term stability and resistance to light-induced degradation. In the industry, these stabilizers are used in the production of various plastic and polymer products, including automotive parts, packaging materials, and construction materials .

作用机制

The mechanism of action of Low Molecular Weight Hindered Amine Light Stabilizers involves the continuous and cyclic removal of free radicals produced by the photo-oxidation of the polymer . These stabilizers do not absorb ultraviolet radiation but act to inhibit degradation by reacting with polymer peroxy radicals and alkyl polymer radicals.

相似化合物的比较

Low Molecular Weight Hindered Amine Light Stabilizers are unique in their ability to provide long-term stabilization of polymers without being consumed in the process. Similar compounds include benzotriazoles, benzophenones, and organic nickel compounds, which are also used as light stabilizers but may not offer the same level of efficiency and longevity . Hindered benzoates are another alternative, but they often require combination with other stabilizers to achieve comparable performance .

属性

分子式 |

C28H52N2O4 |

|---|---|

分子量 |

480.7 g/mol |

IUPAC 名称 |

bis(3,3,5,5-tetramethylpiperidin-4-yl) decanedioate |

InChI |

InChI=1S/C28H52N2O4/c1-25(2)17-29-18-26(3,4)23(25)33-21(31)15-13-11-9-10-12-14-16-22(32)34-24-27(5,6)19-30-20-28(24,7)8/h23-24,29-30H,9-20H2,1-8H3 |

InChI 键 |

RWMYPXKVMUFMKS-UHFFFAOYSA-N |

规范 SMILES |

CC1(CNCC(C1OC(=O)CCCCCCCCC(=O)OC2C(CNCC2(C)C)(C)C)(C)C)C |

同义词 |

is(2,2,6,6-tetramethyl-4-piperidinyl)sebacate bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate bis-TMP-10 BTMPS cpd Tinuvin 123 Tinuvin 770 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。